molecular formula C13H21NO4 B3017828 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid CAS No. 618392-72-6

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid

Cat. No.: B3017828
CAS No.: 618392-72-6
M. Wt: 255.314
InChI Key: JCWWXZGJUKUHGW-UHFFFAOYSA-N
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Description

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid is a synthetic organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . This compound is characterized by the presence of a morpholine ring, a cyclopentane ring, and an acetic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid typically involves the reaction of cyclopentanone with morpholine and chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid is unique due to its combination of a morpholine ring and a cyclopentane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c15-11(14-5-7-18-8-6-14)9-13(10-12(16)17)3-1-2-4-13/h1-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWWXZGJUKUHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)N2CCOCC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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